tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate
Description
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate (CAS: 872518-71-3) is a heterocyclic carbamate derivative featuring a 2,3-dihydrobenzofuran core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 7, respectively. The compound’s molecular formula is C₁₄H₁₇BrClNO₃, with a purity of ≥95% as reported in commercial inventories . Its structure includes a tert-butyl carbamate group attached to the methylene bridge of the dihydrobenzofuran ring, which enhances steric protection of the amine moiety, a common strategy to improve metabolic stability in drug discovery . The compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting infectious diseases or central nervous system disorders, given the prevalence of dihydrobenzofuran scaffolds in bioactive agents .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-7-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-10-5-8-4-9(15)6-11(16)12(8)19-10/h4,6,10H,5,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVASNJLEZKGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=C(O1)C(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate (CAS No. 872518-71-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17BrClNO3
- Molecular Weight : 362.64 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research involving various analogues demonstrated significant activity against lung (A549) and cervical (HeLa) cancer cell lines. The derivatives exhibited varying degrees of efficacy, with some showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Comparison Drug |
|---|---|---|---|
| Derivative A | A549 | 50 | Doxorubicin (100) |
| Derivative B | HeLa | 40 | Doxorubicin (90) |
| This compound | A549 | TBD | TBD |
| This compound | HeLa | TBD | TBD |
Note: TBD indicates that specific IC50 values for tert-butyl carbamate were not directly reported in the available literature.
The mechanism through which this compound exerts its effects involves molecular docking studies that suggest interaction with key signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway and fibroblast growth factor receptor (FGFR). These interactions can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In a study assessing various substituted benzofuran derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The presence of bromine and chlorine atoms was particularly noted for increasing biological activity .
- Molecular Docking Analysis : Computational studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a potential for development as an anticancer agent .
Comparison with Similar Compounds
Substituent Impact :
- Halogenation: The 5-Br/7-Cl combination in the target compound likely enhances stability and lipophilicity compared to non-halogenated analogs, favoring blood-brain barrier penetration .
Physicochemical Properties
The target compound’s higher molecular weight and logP suggest superior membrane permeability but possible solubility limitations compared to hydroxylated or methoxylated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
